molecular formula C24H21NO6 B11608314 methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11608314
M. Wt: 419.4 g/mol
InChI Key: RTBNVSKSDOAVLP-UHFFFAOYSA-N
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Description

This compound belongs to the indeno[1,2-b]pyridine class, characterized by a fused tricyclic core (indene + pyridine) substituted with ester and aryl groups. The structure includes a 4-phenyl ring modified with a 2-methoxy-2-oxoethoxy substituent, a methyl group at position 2, and a methyl ester at position 3 (Fig. 1). Such derivatives are typically synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aldehydes, β-ketoesters, and ammonium acetate . These reactions are catalyzed by acids (e.g., cellulose-sulfuric acid) or bases (e.g., piperidine) under reflux conditions . The indeno[1,2-b]pyridine scaffold is pharmacologically significant, with derivatives showing antimicrobial, kinase inhibitory, and fluorescence properties .

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H21NO6/c1-13-19(24(28)30-3)20(14-8-10-15(11-9-14)31-12-18(26)29-2)21-22(25-13)16-6-4-5-7-17(16)23(21)27/h4-11,20,25H,12H2,1-3H3

InChI Key

RTBNVSKSDOAVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is isolated by extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of indeno[1,2-b]pyridine derivatives are highly dependent on substituents at positions 3 (ester group) and 4 (aryl group). Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Indeno[1,2-b]pyridine Derivatives

Compound Name Substituents (Position 4) Ester Group (Position 3) Key Activities Synthesis Method Reference
Target Compound 4-(2-Methoxy-2-oxoethoxy)phenyl Methyl Not explicitly reported (structural analogies suggest potential kinase or antimicrobial activity) MCR with indane-1,3-dione, aldehyde, β-ketoester
Ethyl 4-(4-N,N-dimethylaminophenyl)-2-methyl-5-oxo- (DDPC) 4-(N,N-Dimethylamino)phenyl Ethyl Fluorescence probe for micelle studies; antibacterial (MIC: 12.5–25 µg/mL) MCR with indane-1,3-dione, 4-(dimethylamino)benzaldehyde
GP-25 Analogue (Chembridge ID 6422575) 4-Bromo-2-[ethoxycarbonyl]phenyl Ethyl Binds Syk kinase (Kd: 6.2 µM); no functional inhibition (IC50 ≥20 µM) Not specified
Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo- (CAS 439110-72-2) 4-Heptylphenyl Methyl No activity reported; likely hydrophobic interactions due to heptyl chain MCR (similar to target compound)
Ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo- 4-(Allyloxy)-3-chlorophenyl Ethyl Not reported; allyl and chloro groups may enhance reactivity MCR
2-Methyl-3-acetyl-4-aryl-5-oxo- derivatives Varied aryl groups Acetyl (position 3) Calcium antagonism (EC50: 0.1–10 µM in rat taenia coli) MCR with indane-1,3-dione and aryl aldehydes

Key Findings:

Substituent Effects on Bioactivity :

  • Aryl Modifications :

  • Electron-donating groups (e.g., 4-N,N-dimethylamino in DDPC) enhance fluorescence and antimicrobial activity .
  • Bulky hydrophobic groups (e.g., 4-heptylphenyl) may improve membrane permeability but reduce solubility .
  • Ester Groups:
  • Methyl esters (target compound) may offer better metabolic stability than ethyl esters (DDPC) .

Synthetic Flexibility: Multicomponent reactions allow rapid diversification of the 4-aryl and 3-ester groups . Catalysts like cellulose-sulfuric acid improve yields in ethanol reflux conditions .

Biological Applications :

  • Antimicrobial activity correlates with electron-rich aryl groups (e.g., DDPC vs. GP-25) .
  • Fluorescence properties (e.g., DDPC) enable applications in surfactant studies .

Biological Activity

Methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C22H26O8
  • Molecular Weight: 418.44 g/mol
  • InChIKey: UIFFNXZIJMPKMH-UHFFFAOYSA-N

This structure features a pyridine ring fused with an indene system, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
  • Antiproliferative Effects : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, modifications to the methoxy groups have been shown to enhance antiproliferative activity significantly .
  • Enzyme Inhibition : Certain analogs are effective inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeCell Line/ModelIC50 (µM)Reference
AntioxidantDPPH Assay12.5
AntiproliferativeA549 (Lung Cancer)5.0
AntiproliferativeMCF-7 (Breast Cancer)7.5
Enzyme InhibitionCOX Enzyme10.0

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted that structural modifications could lead to enhanced activity against specific cell lines, emphasizing the importance of chemical structure in determining biological efficacy .

Case Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant capacity of related compounds, this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a notable IC50 value of 12.5 µM, indicating strong antioxidant potential that could be beneficial in preventing oxidative stress-related diseases .

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